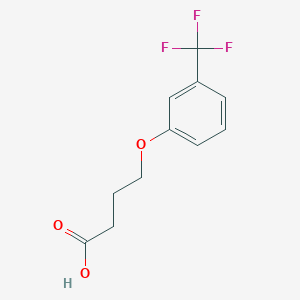

4-(3-Trifluoromethyl-phenoxy)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

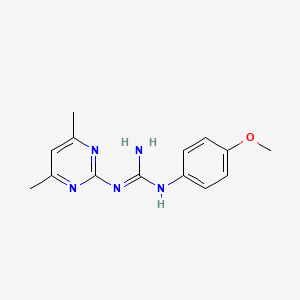

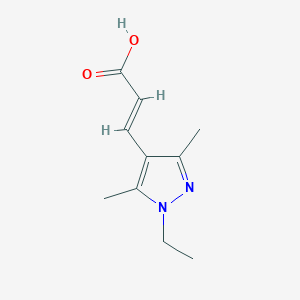

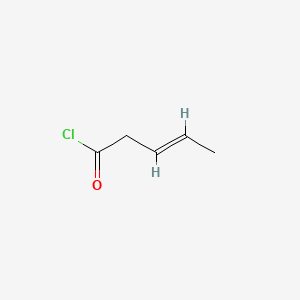

The synthesis of compounds related to 4-(3-Trifluoromethyl-phenoxy)-butyric acid involves various strategies that incorporate trifluoromethyl groups into the molecular structure. One approach is the TiCl(4)-mediated formal [3 + 3] cyclocondensation, which has been used to create functionalized salicylates and phenols with trifluoromethyl groups . Another method described involves a practical asymmetric synthetic route to trifluoro-3-hydroxybutyrophenone, which subsequently can be converted to the butyric acid phenyl ester through heterochiral crystallization and Baeyer-Villiger oxidation . Additionally, the synthesis of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the trifluoromethyl group, which significantly influences the chemical properties of the molecule. The trifluoromethyl group is a strong electron-withdrawing group that can affect the regioselectivity of reactions, as seen in the synthesis of salicylates and phenols . The presence of this group in the butyric acid scaffold, as in the case of 4-(3-Trifluoromethyl-phenoxy)-butyric acid, is expected to alter the molecule's reactivity and interaction with biological systems.

Chemical Reactions Analysis

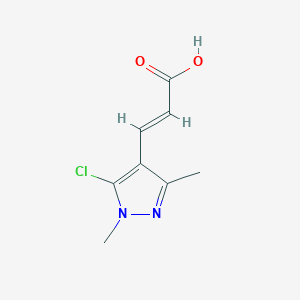

The chemical reactions involving trifluoromethyl-substituted compounds are diverse. For instance, the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes can lead to the formation of trifluoromethylated pyran-4-ones or cyclohexenones, depending on the substituents present . The reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with various amines and the subsequent thermal cyclization demonstrate the reactivity of such compounds, leading to the formation of different fluorinated heterocycles .

Physical and Chemical Properties Analysis

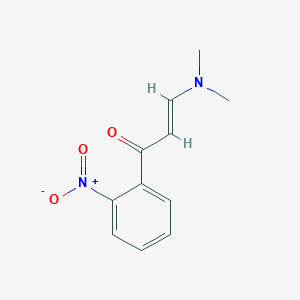

The physical and chemical properties of fluorinated butyric acids are influenced by the introduction of fluorine atoms. Fluorination can enhance the metabolic stability and alter the bioactivity of these compounds . The synthesis of 4-fluoro-3-hydroxybutyric acid, a derivative of a human metabolite, showcases the potential of such modifications . The fluorine atoms can also facilitate detection and analysis through techniques like NMR or PET, depending on the isotope used . The electron-withdrawing nature of the trifluoromethyl group affects the acidity and reactivity of the butyric acid derivatives, which can be crucial for their biochemical applications .

Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

- Phenol, including derivatives like 4-(3-Trifluoromethyl-phenoxy)-butyric acid, has been studied for its electrochemical properties. In a study by Villagrán et al. (2006), the oxidation of phenol and phenolate in ionic liquids was observed, indicating potential applications in electrochemical synthesis and analysis (Villagrán et al., 2006).

Herbicidal Activity

- Compounds structurally related to 4-(3-Trifluoromethyl-phenoxy)-butyric acid have been analyzed for their herbicidal activity. For instance, Hendley et al. (1985) explored the translocation and metabolism of pyridinyloxyphenoxypropionic herbicides in plants, highlighting the potential agricultural applications of these compounds (Hendley et al., 1985).

Analytical Chemistry Applications

- The compound has implications in analytical chemistry, as demonstrated by Wintersteiger et al. (1999) who developed a highly selective method for determining trace levels of similar phenoxy acids in water, using high-performance liquid chromatography with electrochemical detection (Wintersteiger et al., 1999).

Biochemical Studies

- In biochemical research, studies like that by Matlib et al. (1972) have investigated the effects of phenoxy-acid herbicides on mitochondrial oxidative phosphorylation, providing insights into the biochemical impact of these compounds at the cellular level (Matlib et al., 1972).

Coordination Chemistry

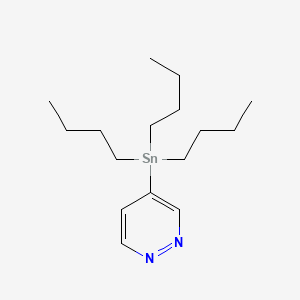

- The compound's derivatives have been studied in coordination chemistry. For example, Orio et al. (2010) researched zinc complexes of Schiff and Mannich bases, including compounds related to 4-(3-Trifluoromethyl-phenoxy)-butyric acid, providing insights into the synthesis and properties of such complexes (Orio et al., 2010).

Environmental Impact Studies

- Research has also delved into the environmental impact and behavior of related compounds, as seen in the work of Buhler and Burnside (1984) who studied the soil herbicidal activity of compounds structurally related to 4-(3-Trifluoromethyl-phenoxy)-butyric acid (Buhler & Burnside, 1984).

Synthesis and Characterization

- Synthesis and characterization of related compounds are also a significant part of the research, as evidenced by studies like Babu and Pozzo (1991) who explored the self-condensation of trifluoroacetoacetates, a process relevant to the synthesis of 4-(3-Trifluoromethyl-phenoxy)-butyric acid derivatives (Babu & Pozzo, 1991).

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROOMGSHOWKNNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424684 |

Source

|

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

CAS RN |

87411-31-2 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)